![molecular formula C19H21N3O3 B10982438 3,4-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10982438.png)
3,4-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a propan-2-yl group and a benzamide moiety substituted with two methoxy groups at the 3 and 4 positions. Benzimidazole derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Substitution with Propan-2-yl Group:
Formation of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the benzimidazole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
3,4-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
- 2,3-dimethoxy-N-(4-nitrophenyl)benzamide
- N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide
Uniqueness
3,4-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzimidazole ring and the methoxy groups contribute to its stability and interaction with biological targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C19H21N3O3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(2-propan-2-yl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C19H21N3O3/c1-11(2)18-21-14-7-6-13(10-15(14)22-18)20-19(23)12-5-8-16(24-3)17(9-12)25-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
InChI Key |
SILBVVSYSLLJGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B10982371.png)
![1-(8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-6-(1H-pyrrol-1-YL)-1-hexanone](/img/structure/B10982378.png)
![N-(4-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10982383.png)
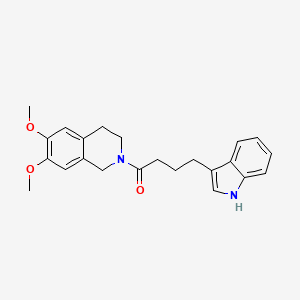
![N-[3-(1H-1,2,4-triazol-3-yl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10982386.png)
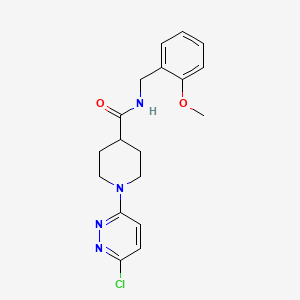
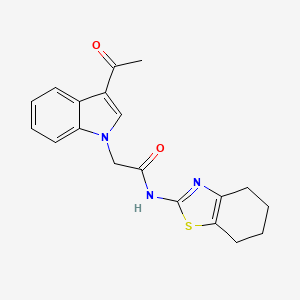
![N-(1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10982412.png)
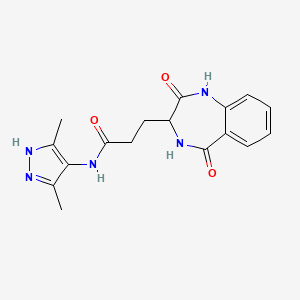
![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B10982421.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10982422.png)
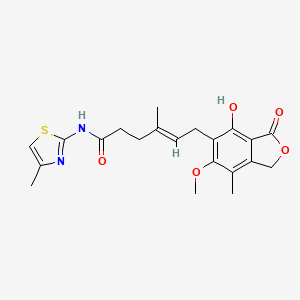
![N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine](/img/structure/B10982431.png)
![2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10982436.png)
